molecular formula C12H15N3O2 B2538144 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-93-3

6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No. B2538144
CAS RN: 2034308-93-3
M. Wt: 233.271
InChI Key: QCHMQBQAAFIXMB-UHFFFAOYSA-N
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Description

The compound "6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a bicyclic structure containing nitrogen atoms. The compound is of interest due to its potential biological activities and its structural complexity, which allows for a variety of chemical transformations and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazine derivatives has been explored in various studies. For instance, the synthesis of spiro epoxides from 1H-pyrazol-5(4H)-ones was achieved through Knoevenagel condensation followed by epoxidation with hydrogen peroxide. These spiro epoxides could undergo ring transformation to yield 4,5-dihydro-4-hydroxy-1H-pyrazole-4-carboxylic acid derivatives, with some intermediates being isolated during the process . Another study reported the reactivity of 2-cyano-6-chloropyrazine with amines, leading to the synthesis of new pyrazinocarboxylic acid derivatives, which were evaluated for their tuberculostatic activity . Additionally, the synthesis of a heterospirocyclic amino azirine, which could serve as a synthon for an unknown α-amino acid, was achieved from 3,4-dihydro-2H-pyrane, demonstrating the versatility of pyrazine derivatives in synthesizing complex organic molecules .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms within the ring system, which can significantly influence the chemical properties and reactivity of the compounds. For example, the structure of a 3-benzoylaminotetrahydropyran-3-thiocarboxamide was established by X-ray crystallography, highlighting the importance of structural analysis in understanding the properties of these compounds .

Chemical Reactions Analysis

Pyrazine derivatives can participate in various chemical reactions due to their reactive functional groups. The ring transformation of spiro epoxides into hydroxylated pyrazole carboxylic acid derivatives is one such reaction . The substitution of chlorine atoms in 2-cyano-6-chloropyrazine with amines to create new derivatives also exemplifies the chemical reactivity of these compounds . Furthermore, the reactions of the synthesized heterospirocyclic amino azirine with thiobenzoic acid and dipeptide amides demonstrate the potential of pyrazine derivatives to act as synthons for the development of novel amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The presence of nitrogen atoms and the spirocyclic configuration can affect the compound's solubility, stability, and reactivity. The tuberculostatic activity of certain pyrazinocarboxylic acid derivatives, with minimum inhibitory concentration values as low as 25 µg/mL, indicates that these compounds can have significant biological properties, which are essential for their potential therapeutic applications . The ability to undergo various chemical reactions and to form stable structures, as confirmed by crystallography, further underscores the importance of these properties in the development of pyrazine-based pharmaceuticals .

Scientific Research Applications

Peptide Synthesis and Drug Design

Compounds with spirocyclic structures, such as heterospirocyclic amino azirines and 1-oxa-2-azaspiro derivatives, have been explored for their utility in peptide synthesis and as dipeptide synthons. The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, for instance, demonstrates the potential of these compounds in constructing complex peptide chains, indicating a possible application of 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid in peptide synthesis and drug design (Suter, Stoykova, Linden, & Heimgartner, 2000).

Synthesis of Conformationally Constrained Dipeptide Isosteres

Another interesting application area is the synthesis of conformationally constrained dipeptide isosteres. The work on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids illustrates the use of spirocyclic structures to create dipeptide isosteres, suggesting a similar potential for the compound (Guarna, Guidi, Machetti, Menchi, Occhiato, Scarpi, Sisi, & Trabocchi, 1999).

Development of Radiotracers

Spirocyclic compounds have also been investigated in the development of radiotracers for receptor occupancy studies. The identification of specific spirocyclic structures as promising radiotracers for the nociceptin opioid peptide (NOP) receptor highlights the potential of structurally related compounds in neuroscientific research and imaging studies (Zhang, Drummond, Brodney, Cianfrogna, Drozda, Grimwood, Vanase-Frawley, & Villalobos, 2014).

Anticancer and Antidiabetic Drug Development

Research into spirothiazolidine analogs for anticancer and antidiabetic drug development provides insight into the therapeutic applications of spirocyclic compounds. The synthesis and evaluation of various spiro derivatives have shown significant activity against cancer cell lines and potential as alpha-amylase and alpha-glucosidase inhibitors, indicating a research direction for this compound in the development of new therapeutic agents (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Mechanism of Action

Future Directions

The future directions in the research of pyrazine derivatives are promising. Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities.

properties

IUPAC Name

6-pyrazin-2-yl-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-11(17)9-7-15(8-12(9)2-1-3-12)10-6-13-4-5-14-10/h4-6,9H,1-3,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHMQBQAAFIXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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